![molecular formula C15H10N2O B14229043 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- CAS No. 757188-66-2](/img/structure/B14229043.png)
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by a fused ring system that includes a pyrrole and a pyrrolizine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,2-b]pyrrole-1,4-diones
- Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl- stands out due to its unique fused ring system and the presence of a phenyl group
Propiedades
Número CAS |
757188-66-2 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-phenyl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-4-8-17(12)14-11(9-16-13(14)15)10-5-2-1-3-6-10/h1-9,16H |
Clave InChI |
NOKOAOIKCQSYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
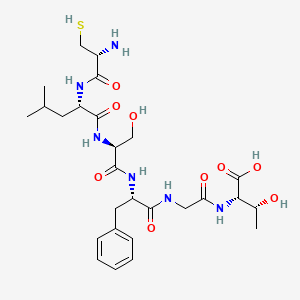

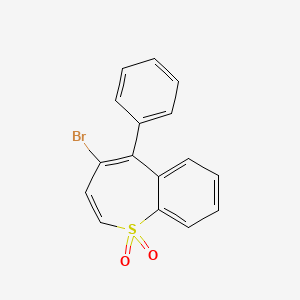
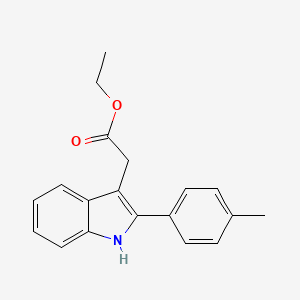


![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)

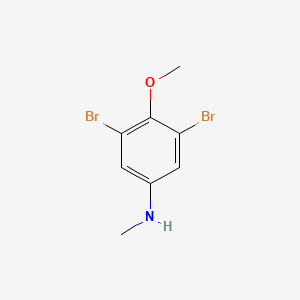
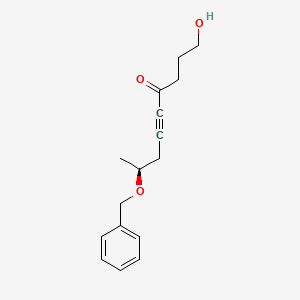

![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
